molecular formula C19H19F2NO4S2 B2988548 (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448064-31-0

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2988548
CAS No.: 1448064-31-0
M. Wt: 427.48
InChI Key: KKQZGFHZYCVUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core with dual sulfonyl substituents: a 3,4-difluorophenyl group at the 8-position and a phenyl group at the 3-position. Sulfonamide groups are known for enhancing metabolic stability and binding affinity, while fluorine atoms improve lipophilicity and electronic properties .

Properties

IUPAC Name

3-(benzenesulfonyl)-8-(3,4-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4S2/c20-18-9-8-16(12-19(18)21)28(25,26)22-13-6-7-14(22)11-17(10-13)27(23,24)15-4-2-1-3-5-15/h1-5,8-9,12-14,17H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQZGFHZYCVUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo compounds, which have garnered attention for their potential biological activities, particularly in the field of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H19F2N1O4S2\text{C}_{19}\text{H}_{19}\text{F}_{2}\text{N}_{1}\text{O}_{4}\text{S}_{2}

This structure features a bicyclic framework with sulfonyl groups that are crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, primarily through inhibition of specific enzymes and receptors. Notably:

  • Inhibition of Presenilin 1 (PSEN1) : Studies have shown that azabicyclo compounds can selectively inhibit PSEN1, which is involved in Alzheimer's disease pathology. The compound exhibits low nanomolar potency against PSEN1-APH1B complexes while maintaining selectivity over PSEN2 complexes .
  • Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in synaptic transmission .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Effect Reference
PSEN1 InhibitionLow nanomolar potency (~5.5 nM)
Acetylcholinesterase InhibitionSignificant inhibition observed
Brain PenetrationGood permeability; Kp,uu ~ 2

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuroprotective Effects : In vivo studies demonstrated that the compound could reduce neuroinflammation in mouse models of Alzheimer's disease. The administration resulted in improved cognitive function and reduced amyloid plaque formation.
  • Pharmacokinetics : A study reported that after intravenous administration in mice, the compound displayed a high clearance rate (99 mL/min/kg) and a mean half-life of approximately 0.48 hours. The volume of distribution was notably large (3.43 L/kg), indicating extensive tissue distribution beyond plasma .
  • Selectivity Profile : The compound was found to exhibit a selectivity ratio greater than 300-fold when comparing its activity against PSEN2 complexes versus PSEN1-APH1A complexes, suggesting potential for targeted therapeutic strategies in treating neurodegenerative diseases without affecting other pathways significantly .

Comparison with Similar Compounds

Impact of Sulfonyl vs. Ester Substituents

Compounds with sulfonamide groups (e.g., target compound) generally exhibit greater metabolic stability compared to esters (e.g., atropine analogs in ) due to resistance to hydrolytic enzymes. However, esters may offer faster systemic clearance .

Role of Fluorination

In contrast, non-fluorinated analogs (e.g., phenylsulfonyl derivatives) may exhibit reduced potency .

Heterocyclic Modifications

Pyrazole-sulfonyl derivatives () introduce hydrogen-bonding capabilities, which could improve selectivity for enzymes or receptors with polar active sites.

Steric and Conformational Effects

Similarly, spiro-oxirane derivatives () may act as electrophilic intermediates in drug synthesis .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane, and how can stereochemical control be achieved?

  • Methodology : Synthesis of bicyclic azabicyclo compounds often involves multi-step reactions, including sulfonylation and cyclization. For example, stereochemical control in similar azabicyclo[3.2.1]octane derivatives is achieved via chiral catalysts or resolution techniques . The 3,4-difluorophenyl and phenyl sulfonyl groups require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid racemization. Nuclear magnetic resonance (NMR) and chiral HPLC are critical for verifying enantiomeric purity .

Q. How can the molecular structure of this compound be confirmed using crystallographic data?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous azabicyclo compounds, unit cell parameters (e.g., monoclinic system with a=7.2030A˚,b=11.3097A˚,c=14.8372A˚,β=97.391a = 7.2030 \, \text{Å}, b = 11.3097 \, \text{Å}, c = 14.8372 \, \text{Å}, \beta = 97.391^\circ) and displacement ellipsoids at 30% probability levels confirm stereochemistry . Disorder in crystal packing, observed in related structures, may require refinement using split-site models .

Q. What analytical techniques are most effective for assessing purity and stability under varying pH conditions?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is standard . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and pH-dependent hydrolysis assays. For sulfonyl-containing analogs, mass spectrometry (MS) identifies degradation products like sulfonic acids .

Advanced Research Questions

Q. How does the electronic environment of the 3,4-difluorophenyl group influence the compound’s reactivity and binding affinity to biological targets?

  • Methodology : Computational chemistry tools (e.g., density functional theory (DFT)) model electron-withdrawing effects of fluorine atoms. For example, fluorine substitution on phenyl rings alters π-π stacking and hydrogen-bonding interactions, as seen in receptor-binding studies of similar bicyclic amines . Comparative studies with non-fluorinated analogs are essential to isolate electronic effects .

Q. What are the metabolic pathways of this compound in mammalian systems, and how do sulfonyl groups impact bioavailability?

  • Methodology : Radiolabeled tracing (e.g., 14C^{14}\text{C}-labeled sulfonyl groups) in rodent models identifies metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sulfonyl moieties in azabicyclo compounds are prone to enzymatic cleavage by sulfatases, forming phenolic intermediates . Pharmacokinetic studies should measure plasma half-life and tissue distribution.

Q. How can environmental persistence and ecotoxicological risks of this compound be evaluated?

  • Methodology : Follow the INCHEMBIOL framework :

  • Abiotic stability : Hydrolysis/photolysis studies under simulated environmental conditions (e.g., UV light, pH 5–9).
  • Biotic degradation : Soil microcosm assays with LC-MS monitoring.
  • Ecotoxicology : Acute toxicity tests on Daphnia magna and algal growth inhibition assays (OECD guidelines).

Data Contradiction Analysis

Q. Discrepancies in reported solubility and melting points for similar azabicyclo derivatives: How should researchers resolve these inconsistencies?

  • Methodology : Variations often arise from polymorphic forms or residual solvents. For example, a compound with a reported melting point of 396.6°C may exist in multiple crystalline states. Use differential scanning calorimetry (DSC) and powder XRD to characterize polymorphs. Solubility discrepancies can be addressed via standardized shake-flask methods in biorelevant media (FaSSIF/FeSSIF) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s interaction with neurotransmitter transporters?

  • Methodology : Competitive binding assays using 3^3H-labeled ligands (e.g., serotonin or dopamine transporter proteins). For sulfonyl-rich analogs, surface plasmon resonance (SPR) quantifies binding kinetics (konk_{\text{on}}, koffk_{\text{off}}). Include negative controls (e.g., non-sulfonylated analogs) to isolate sulfonyl group contributions .

Q. How can molecular dynamics (MD) simulations predict the compound’s membrane permeability?

  • Methodology : All-atom MD simulations in lipid bilayers (e.g., POPC membranes) calculate free-energy profiles for passive diffusion. Parameters like log PP (experimental: ~2.78 for sulfonated analogs ) validate simulation accuracy. Compare with parallel artificial membrane permeability assay (PAMPA) results .

Structural and Functional Insights

PropertyValue/DescriptionSource
Molecular weight425.45 g/mol (calculated)
Crystal systemMonoclinic (P21/cP2_1/c)
Log PP (estimated)3.1–3.5 (octanol-water partition)
Key degradation pathwaySulfatase-mediated cleavage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.